molecular formula C17H16N2O B8357635 N-(2-hydroxy-2-phenylethyl)-4-quinolinamine

N-(2-hydroxy-2-phenylethyl)-4-quinolinamine

Cat. No. B8357635
M. Wt: 264.32 g/mol
InChI Key: HIBJZSMQSFUEGV-UHFFFAOYSA-N
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Patent
US04743601

Procedure details

A mixture of 7-chloro-N-(2-hydroxy-2-phenylethyl)-4-quinolinamine (10 g), 0.8 g of palladium on powdered charcoal (10%), 5 ml of acetic acid, 7 g of sodium acetate.3H2O and 200 ml of methanol was hydrogenated at room temperature with shaking at 30-50 psi until completion of hydrogen uptake. The catalyst was filtered and the solvent evaporated. The oil residue was dissolved in 20 ml of water and the solution made alkaline (pH=10) with and NaOH solution. The crystalline compound was filtered and recrystallized from isopropanol. The yield was 7.5 g, mp 289°-290° C.
Name
7-chloro-N-(2-hydroxy-2-phenylethyl)-4-quinolinamine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]2[C:5]([C:6]([NH:12][CH2:13][CH:14]([OH:21])[C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.C.C([O-])(=O)C.[Na+].[H][H]>[Pd].CO.C(O)(=O)C>[OH:21][CH:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:13][NH:12][C:6]1[C:5]2[C:10](=[CH:11][CH:2]=[CH:3][CH:4]=2)[N:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
7-chloro-N-(2-hydroxy-2-phenylethyl)-4-quinolinamine
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NCC(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The oil residue was dissolved in 20 ml of water
FILTRATION
Type
FILTRATION
Details
The crystalline compound was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Name
Type
Smiles
OC(CNC1=CC=NC2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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